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Introduction
TAM470, also known as Tosedostat (CHR-2797), is an orally bioavailable aminopeptidase

inhibitor that has demonstrated anti-tumor activity in a variety of preclinical cancer models.[1][2]

It functions as a prodrug, which is converted intracellularly to its active metabolite, CHR-79888.

[3] This active form inhibits M1 family aminopeptidases, leading to the depletion of intracellular

amino acids, suppression of protein synthesis, and subsequent apoptosis in cancer cells.[1][4]

The primary downstream target of this amino acid deprivation response is the mTOR signaling

pathway.[3] These application notes provide detailed protocols for the preparation and

administration of TAM470 in rodent models, summarize key quantitative data from preclinical

and clinical studies, and illustrate the relevant biological pathways.

Data Presentation: Quantitative Summary of TAM470
(Tosedostat) Administration
The following table summarizes key parameters related to the administration and

pharmacokinetics of Tosedostat in preclinical and clinical settings. It is important to note that

detailed pharmacokinetic parameters (Cmax, Tmax, AUC) in rodent models are not readily

available in the public literature; therefore, human pharmacokinetic data is provided for

reference.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12407095?utm_src=pdf-interest
https://www.benchchem.com/product/b12407095?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24313331/
https://www.selleckchem.com/products/CHR-2797(Tosedostat).html
https://www.medchemexpress.com/Tosedostat.html
https://pubmed.ncbi.nlm.nih.gov/24313331/
https://www.researchgate.net/figure/Mechanism-of-action-of-tosedostat-Tosedostat-inhibits-aminopeptidase-activity-which_fig1_46579456
https://www.medchemexpress.com/Tosedostat.html
https://www.benchchem.com/product/b12407095?utm_src=pdf-body
https://www.benchchem.com/product/b12407095?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Animal
Model /
Species

Value
Route of
Administrat
ion

Vehicle/For
mulation

Citation

Dosage

Nude Mice

(MF1 nu/nu)

with MDA-

MB-435

xenograft

100 mg/kg
Oral (p.o.),

daily

Not specified

in abstract
[1]

Dosage

Rats

(CBH/cbi)

with various

tumor models

~100 mg/kg
Oral (p.o.),

daily

Not specified

in abstract
[2]

Dosage

NOD/SCID

IL2R gamma

null mice with

H929

myeloma

cells

75 mg/kg Oral (p.o.)

10% DMSO,

40%

PEG300, 5%

Tween-80,

45% Saline

[5]

Active

Metabolite

Concentratio

n in Tumor

Animal

Models

(unspecified)

250-750

ng/mL (of

CHR-79888)

24h post-

dose

Oral (p.o.) Not specified [5]

Terminal Half-

life

(Tosedostat)

Human ~1 - 3.5 hours Oral
Not

applicable
[5][6]

Terminal Half-

life (Active

Metabolite

CHR-79888)

Human ~6 - 11 hours Oral
Not

applicable
[5][6]
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Protocol 1: Preparation of TAM470 (Tosedostat) for Oral
Gavage in Mice
This protocol is based on a formulation described for in vivo experiments.[5]

Materials:

TAM470 (Tosedostat) powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80 (Polysorbate 80)

Sterile Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Pipettes and sterile tips

Procedure:

Prepare a Stock Solution:

Weigh the required amount of TAM470 powder to prepare a concentrated stock solution in

DMSO. For example, to make a 25 mg/mL stock solution, dissolve 25 mg of TAM470 in 1

mL of DMSO.

Vortex thoroughly until the powder is completely dissolved. This clear stock solution can

be stored at -20°C for up to a year or -80°C for up to two years.[5]

Prepare the Working Solution (for immediate use):

The following volumes are for preparing 1 mL of a working solution. The final

concentration of TAM470 will depend on the concentration of your stock solution. For a
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final concentration of 2.5 mg/mL using a 25 mg/mL stock:

In a sterile microcentrifuge tube, add 400 µL of PEG300.

Add 100 µL of the TAM470 DMSO stock solution (25 mg/mL) to the PEG300. Vortex

until the solution is homogeneous.

Add 50 µL of Tween-80 and mix thoroughly by vortexing.

Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex again to ensure a

uniform suspension.

Note: The final concentration of DMSO in this formulation is 10%. It is recommended to

keep the proportion of DMSO below 2% if the animal's health is a concern.[5] Adjust the

stock solution concentration and volumes accordingly if a lower DMSO percentage is

required.

Important: The working solution for in vivo experiments should be prepared fresh on the

day of use.[5]

Protocol 2: Oral Administration of TAM470 (Tosedostat)
to Mice
This protocol outlines the standard procedure for oral gavage in mice. All procedures must be

performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

Prepared TAM470 working solution

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)

1 mL syringes

Mouse scale for accurate body weight measurement

Procedure:
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Animal Preparation:

Weigh each mouse accurately to calculate the precise volume of the TAM470 solution to

be administered. The volume is typically in the range of 5-10 mL/kg body weight.

For a 75 mg/kg dose using a 2.5 mg/mL solution, a 20g mouse would require:

(75 mg/kg * 0.02 kg) / 2.5 mg/mL = 0.6 mL (This is a large volume for a mouse. The

concentration of the working solution should be adjusted to keep the gavage volume

manageable, ideally around 100-200 µL).

Revised Example: For a 7.5 mg/mL working solution, the volume would be 0.2 mL (200

µL).

Administration:

Draw the calculated volume of the TAM470 working solution into a 1 mL syringe fitted with

a gavage needle.

Securely restrain the mouse, ensuring its head and body are held in a straight line to

facilitate the passage of the gavage needle.

Gently insert the gavage needle into the side of the mouth, advancing it along the roof of

the mouth until it passes the esophagus. Do not force the needle.

Once the needle is correctly positioned in the stomach, slowly dispense the solution.

Withdraw the needle smoothly and return the mouse to its cage.

Monitoring:

Monitor the animal for at least 15 minutes post-administration for any signs of distress,

such as difficulty breathing, which could indicate improper gavage technique.

Continue to monitor the animals daily according to the experimental plan for clinical signs

and tumor growth.
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Signaling Pathways and Experimental Workflows
Mechanism of Action: TAM470 (Tosedostat) Signaling
Pathway
TAM470 (Tosedostat) is a prodrug that enters the cell and is converted to its active metabolite,

CHR-79888. This metabolite inhibits various M1 aminopeptidases, which are crucial for the

final steps of protein recycling. The inhibition of these enzymes leads to a depletion of the

intracellular amino acid pool. This state of amino acid deprivation is sensed by the cell, leading

to the inhibition of the mTORC1 signaling complex, a master regulator of cell growth and

protein synthesis.[3][6] The downstream effects include the inhibition of S6K1 and 4E-BP1,

which ultimately results in the cessation of protein synthesis, cell growth arrest, and apoptosis.

[3]
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Caption: Mechanism of TAM470 (Tosedostat) action.

Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of TAM470 in a

mouse xenograft model. The process begins with the preparation and implantation of tumor

cells, followed by tumor growth monitoring, drug treatment, and final analysis of the therapeutic

outcome.
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1. Tumor Cell Culture
(e.g., H929 Myeloma)

2. Cell Preparation &
Implantation

(e.g., Subcutaneous)

3. Tumor Growth Monitoring

4. Animal Randomization
(e.g., into Treatment/Vehicle groups)

6. Daily Oral Gavage
(TAM470 or Vehicle)

(See Protocol 2)

5. TAM470 Formulation
(See Protocol 1)

7. Monitor Tumor Volume
& Body Weight

Repeated Daily

8. Study Endpoint Reached
(e.g., Tumor size limit)

9. Tissue Collection &
Data Analysis

Click to download full resolution via product page

Caption: Workflow for a TAM470 in vivo efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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